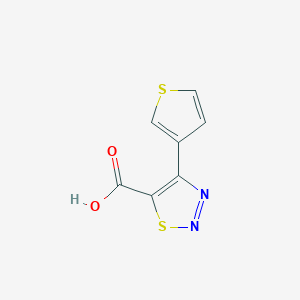
4-(噻吩-3-基)-1,2,3-噻二唑-5-羧酸
描述
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a thiadiazole ring and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
科学研究应用
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific electronic properties.
作用机制
Target of Action
It is known that thiophene derivatives, which include this compound, have been studied for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it has shown potential in modulating the activity of proteins involved in cell signaling pathways, which can affect cellular responses to external stimuli . The interactions between 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid and these biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity or protein conformation .
Cellular Effects
The effects of 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . These cellular effects are mediated through the compound’s interaction with key signaling molecules and transcription factors .
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, this compound can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . Additionally, 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions result in changes in cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways and prolonged anti-cancer effects .
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . This subcellular localization is crucial for its role in modulating cellular processes and responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with thionyl chloride to form the corresponding acyl chloride, which then undergoes cyclization with sodium azide to yield the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
2-(Thiophen-3-yl)-1,3,4-thiadiazole: Another thiadiazole derivative with a different substitution pattern.
4-(Thiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid: A positional isomer with the thiophene ring attached at a different position.
Uniqueness
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both thiophene and thiadiazole rings, along with the carboxylic acid group, provides a versatile scaffold for further functionalization and exploration in various research fields .
属性
IUPAC Name |
4-thiophen-3-ylthiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S2/c10-7(11)6-5(8-9-13-6)4-1-2-12-3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCWQHPUSSYMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


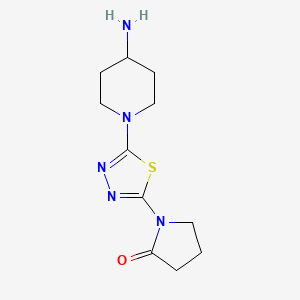
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)


![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)
![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)

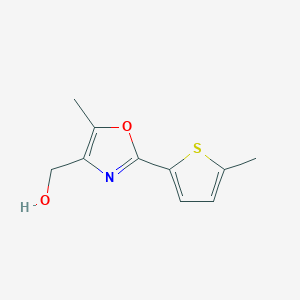
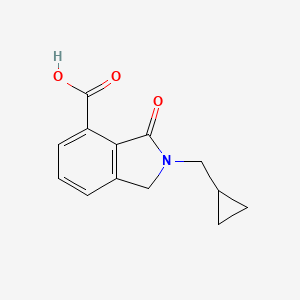

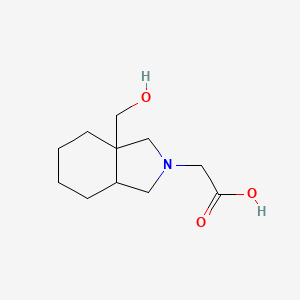
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)
![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)
